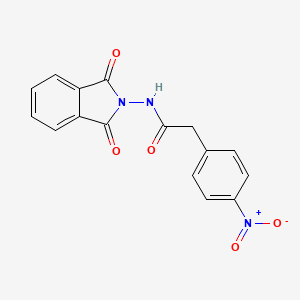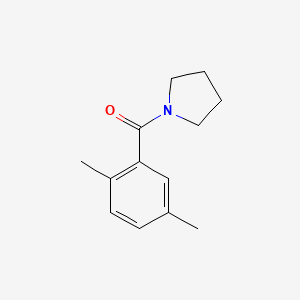
N-cycloheptyl-N'-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(4-phenoxyphenyl)thiourea, commonly referred to as CPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTU belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
CPTU has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CPTU exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPTU has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, CPTU has been shown to possess anti-viral activity against the hepatitis C virus.
Mecanismo De Acción
The mechanism of action of CPTU is not fully understood. However, it has been proposed that CPTU exerts its biological effects by interacting with various molecular targets. For example, CPTU has been found to bind to the ATP-binding site of the mitogen-activated protein kinase (MAPK) and inhibit its activity, which leads to the inhibition of the production of pro-inflammatory cytokines. CPTU has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
CPTU has been found to have various biochemical and physiological effects. In animal studies, CPTU has been shown to reduce inflammation and oxidative stress in the liver. CPTU has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, CPTU has been shown to inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPTU in lab experiments is its relatively low toxicity. CPTU has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using CPTU in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CPTU. One area of interest is the development of more potent analogs of CPTU with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of CPTU as a treatment for viral infections, such as hepatitis C. Finally, further studies are needed to elucidate the molecular targets and mechanisms of action of CPTU, which could lead to the development of novel therapeutic strategies for various diseases.
Conclusion
In conclusion, CPTU is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties have been extensively studied, and its mechanism of action is being investigated. While there are some limitations to using CPTU in lab experiments, its low toxicity and potent biological effects make it a valuable tool for scientific research. Future studies on CPTU could lead to the development of novel therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of CPTU involves the reaction of cycloheptylamine with 4-phenoxybenzoyl isothiocyanate in the presence of a base. The reaction yields a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
IUPAC Name |
1-cycloheptyl-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c24-20(21-16-8-4-1-2-5-9-16)22-17-12-14-19(15-13-17)23-18-10-6-3-7-11-18/h3,6-7,10-16H,1-2,4-5,8-9H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEFSULZQJUCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


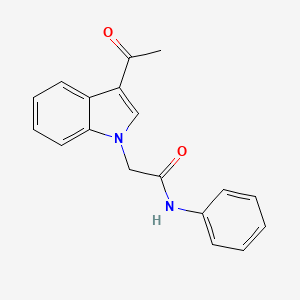

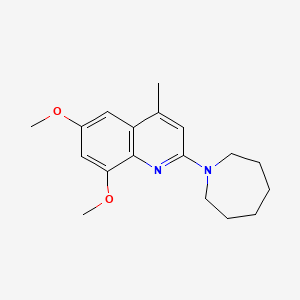
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B5750217.png)
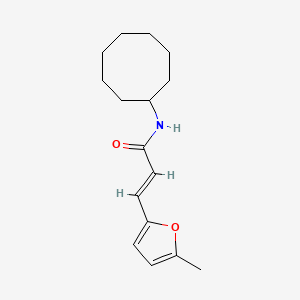

![ethyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5750246.png)
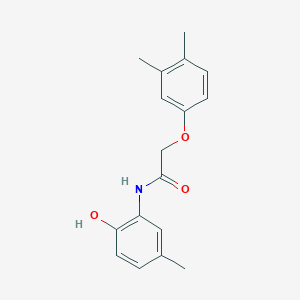
![1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone](/img/structure/B5750252.png)
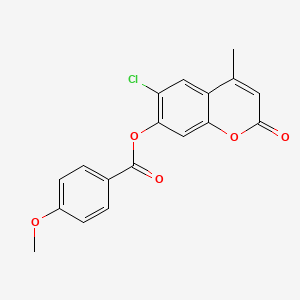
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)
